molecular formula C23H27NO4 B5397314 4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL BENZOATE

4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL BENZOATE

Cat. No.: B5397314
M. Wt: 381.5 g/mol
InChI Key: AURDTQQEKOMLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL BENZOATE is a derivative of 2,2,6,6-tetramethylpiperidine, which is known for its stable free radical properties. This compound is often used in various chemical and industrial applications due to its unique structural and reactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL BENZOATE typically involves the esterification of 4-hydroxy-2,2,6,6-tetramethylpiperidine with benzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL BENZOATE undergoes various chemical reactions, including:

    Oxidation: This

Properties

IUPAC Name

(1-benzoyloxy-2,2,6,6-tetramethylpiperidin-4-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-22(2)15-19(27-20(25)17-11-7-5-8-12-17)16-23(3,4)24(22)28-21(26)18-13-9-6-10-14-18/h5-14,19H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURDTQQEKOMLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1OC(=O)C2=CC=CC=C2)(C)C)OC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 1-hydroxy-4-benzoyloxy-2,2,6,6-tetramethylpiperidine, prepared as described by: Kurumada T. et. al., loc. cit., and benzoyl chloride in a procedure otherwise similar to that for preparing the compound 101 gives an 83% yield of the compound 111 which is obtained in the form of colourless crystals; melting point. 138-140° C. (toluene/hexane).
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compound 101
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83%

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